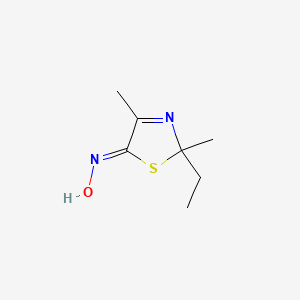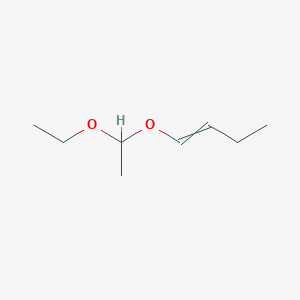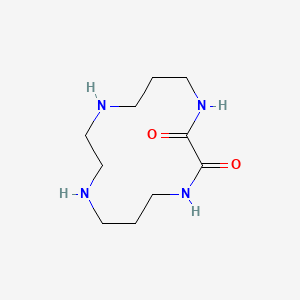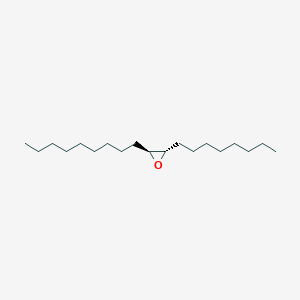
Benzo(5,6)phenaleno(1,9-bc)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(5,6)phenaleno(1,9-bc)thiophene is an aromatic organic compound with the molecular formula C18H10S It is a member of the thiophene family, characterized by a sulfur atom incorporated into a five-membered ring fused with benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzo(5,6)phenaleno(1,9-bc)thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an alkyne-substituted 2-bromobenzene with sodium sulfide or potassium sulfide, leading to the formation of the thiophene ring . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo(5,6)phenaleno(1,9-bc)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the benzene rings, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated this compound.
Applications De Recherche Scientifique
Benzo(5,6)phenaleno(1,9-bc)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which benzo(5,6)phenaleno(1,9-bc)thiophene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of organic electronics, the compound’s conjugated structure facilitates efficient charge transport, making it suitable for use in electronic devices.
Comparaison Avec Des Composés Similaires
Benzothiophene: An aromatic compound with a similar thiophene ring fused to a benzene ring.
Benzo[b]thiophene: Another isomer with the thiophene ring fused at different positions on the benzene ring.
Uniqueness: Benzo(5,6)phenaleno(1,9-bc)thiophene is unique due to its specific fusion pattern and extended conjugation, which impart distinct electronic properties. This makes it particularly valuable in applications requiring efficient charge transport and stability.
Propriétés
Numéro CAS |
84548-74-3 |
|---|---|
Formule moléculaire |
C18H10S |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
13-thiapentacyclo[10.5.2.02,7.09,18.015,19]nonadeca-1(18),2,4,6,8,10,12(19),14,16-nonaene |
InChI |
InChI=1S/C18H10S/c1-2-4-14-11(3-1)9-12-6-8-16-18-13(10-19-16)5-7-15(14)17(12)18/h1-10H |
Clé InChI |
NWJOUMRGNOOYFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CS5)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
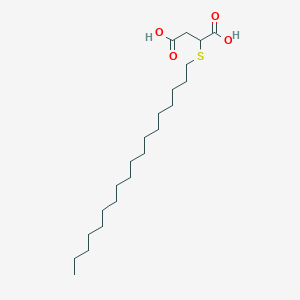
![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)


methanone](/img/structure/B14426007.png)
![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
